molecular formula C12H12O B14411390 (3S)-1-Phenylhex-1-en-5-yn-3-ol CAS No. 83816-51-7

(3S)-1-Phenylhex-1-en-5-yn-3-ol

Cat. No.: B14411390
CAS No.: 83816-51-7
M. Wt: 172.22 g/mol
InChI Key: GFEXJIFQSYBITL-LBPRGKRZSA-N
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Description

(3S)-1-Phenylhex-1-en-5-yn-3-ol is an organic compound with a unique structure that includes a phenyl group, an alkene, and an alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-Phenylhex-1-en-5-yn-3-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-Phenylhex-1-en-5-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.

    Substitution: Reagents like bromine (Br₂) and iron (Fe) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylhex-1-en-5-yn-3-one, while reduction can produce phenylhex-1-en-5-yn-3-ane .

Scientific Research Applications

(3S)-1-Phenylhex-1-en-5-yn-3-ol has several scientific research applications:

Mechanism of Action

The mechanism by which (3S)-1-Phenylhex-1-en-5-yn-3-ol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: This compound has a similar structure but includes additional phenyl and hydroxyl groups.

    (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate: Another compound with a similar chiral center but different functional groups.

Uniqueness

(3S)-1-Phenylhex-1-en-5-yn-3-ol is unique due to its combination of a phenyl group, an alkene, and an alkyne, which provides a versatile platform for various chemical reactions and applications .

Properties

CAS No.

83816-51-7

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(3S)-1-phenylhex-1-en-5-yn-3-ol

InChI

InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h1,3-5,7-10,12-13H,6H2/t12-/m0/s1

InChI Key

GFEXJIFQSYBITL-LBPRGKRZSA-N

Isomeric SMILES

C#CC[C@@H](C=CC1=CC=CC=C1)O

Canonical SMILES

C#CCC(C=CC1=CC=CC=C1)O

Origin of Product

United States

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